crystal structure and NMR spectra of 3-(Quinolin-4-yl)prop-2-en-1-ol
crystal structure and NMR spectra of 3-(Quinolin-4-yl)prop-2-en-1-ol
An In-Depth Technical Guide to the Anticipated Crystal Structure and NMR Spectra of 3-(Quinolin-4-yl)prop-2-en-1-ol
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Quinoline scaffolds are of paramount importance in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The functionalization of the quinoline ring system, particularly at the 4-position, offers a versatile platform for the development of novel bioactive molecules.[3][4] This guide provides a comprehensive technical overview of the anticipated structural and spectroscopic properties of 3-(Quinolin-4-yl)prop-2-en-1-ol. In the absence of specific experimental data for this exact molecule, this document leverages established principles of organic chemistry, crystallography, and nuclear magnetic resonance (NMR) spectroscopy, drawing on data from closely related analogues to provide a robust predictive analysis. Detailed hypothetical protocols for the synthesis, crystallographic analysis, and NMR spectroscopic characterization are presented to guide future experimental work.
Introduction: The Significance of 4-Substituted Quinolines
The quinoline ring system is a privileged structure in drug discovery, with derivatives exhibiting a wide range of pharmacological activities, including antimicrobial, anticancer, and antimalarial properties.[1][5] Substitution at the 4-position of the quinoline nucleus is a well-established strategy for modulating the biological activity and physicochemical properties of these compounds. The introduction of a prop-2-en-1-ol side chain at this position in 3-(Quinolin-4-yl)prop-2-en-1-ol introduces several key features: a reactive hydroxyl group, a conformationally flexible side chain, and the potential for extended conjugation with the quinoline ring. A thorough understanding of the three-dimensional structure and spectroscopic characteristics of this molecule is crucial for its potential development as a therapeutic agent or as a versatile synthetic intermediate.
Predicted Crystal Structure of 3-(Quinolin-4-yl)prop-2-en-1-ol
While the specific crystal structure of 3-(Quinolin-4-yl)prop-2-en-1-ol is not yet reported, we can infer its likely characteristics based on the known crystal structures of related quinoline derivatives, such as 2,8-bis(trifluoromethyl)-4-vinylquinoline.[6][7]
Anticipated Molecular Geometry and Conformation
The molecule is expected to exhibit a largely planar quinoline ring system. The prop-2-en-1-ol side chain introduces conformational flexibility around the C-C single bonds. The dihedral angle between the quinoline ring and the plane of the double bond will be a key determinant of the overall molecular shape. The presence of the terminal hydroxyl group introduces the possibility of intramolecular hydrogen bonding with the quinoline nitrogen, which could influence the conformation of the side chain.
Predicted Intermolecular Interactions and Crystal Packing
The hydroxyl group is a strong hydrogen bond donor and acceptor, and it is therefore highly probable that the crystal packing of 3-(Quinolin-4-yl)prop-2-en-1-ol will be dominated by intermolecular hydrogen bonding. These interactions could lead to the formation of one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. In addition to hydrogen bonding, π-π stacking interactions between the aromatic quinoline rings of adjacent molecules are also anticipated, further stabilizing the crystal lattice.
Hypothetical Crystallographic Parameters
Based on the analysis of similar organic molecules, the following is a plausible, albeit hypothetical, set of crystallographic parameters for 3-(Quinolin-4-yl)prop-2-en-1-ol.
| Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pca2₁ |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| β (°) | 90-105 (for monoclinic) |
| Z (molecules per cell) | 4 |
Predicted ¹H and ¹³C NMR Spectra
The NMR spectra of 3-(Quinolin-4-yl)prop-2-en-1-ol can be predicted with a reasonable degree of accuracy by considering the known chemical shifts of the quinoline ring system and the effects of the prop-2-en-1-ol substituent.[8][9]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the protons of the quinoline ring and the side chain.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H2 (Quinoline) | 8.8 - 9.0 | d | ~4.5 |
| H3 (Quinoline) | 7.4 - 7.6 | d | ~4.5 |
| H5, H8 (Quinoline) | 8.0 - 8.2 | m | - |
| H6, H7 (Quinoline) | 7.6 - 7.8 | m | - |
| H1' (Vinyl) | 6.8 - 7.0 | dt | ~16, ~6 |
| H2' (Vinyl) | 6.4 - 6.6 | d | ~16 |
| H3' (CH₂OH) | 4.3 - 4.5 | d | ~6 |
| OH | 2.0 - 4.0 (variable) | br s | - |
-
Rationale: The protons on the quinoline ring are expected to appear in the aromatic region (7.4-9.0 ppm). H2 is typically the most deshielded proton in a 4-substituted quinoline due to the anisotropic effect of the nitrogen atom. The vinyl protons will exhibit a characteristic trans-coupling constant of approximately 16 Hz. The methylene protons adjacent to the hydroxyl group will be coupled to the vinyl proton H1'. The chemical shift of the hydroxyl proton is expected to be broad and variable depending on the solvent and concentration.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide complementary information for structure elucidation.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 (Quinoline) | 150 - 152 |
| C3 (Quinoline) | 121 - 123 |
| C4 (Quinoline) | 145 - 147 |
| C4a (Quinoline) | 128 - 130 |
| C5 (Quinoline) | 129 - 131 |
| C6 (Quinoline) | 127 - 129 |
| C7 (Quinoline) | 126 - 128 |
| C8 (Quinoline) | 129 - 131 |
| C8a (Quinoline) | 148 - 150 |
| C1' (Vinyl) | 130 - 132 |
| C2' (Vinyl) | 128 - 130 |
| C3' (CH₂OH) | 62 - 64 |
-
Rationale: The chemical shifts of the quinoline carbons are based on known values for 4-substituted quinolines. The vinyl carbons are expected in the 128-132 ppm range, and the carbon bearing the hydroxyl group (C3') will be in the aliphatic region around 62-64 ppm.
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for the synthesis and characterization of 3-(Quinolin-4-yl)prop-2-en-1-ol.
Proposed Synthesis
A plausible synthetic route to 3-(Quinolin-4-yl)prop-2-en-1-ol involves a Wittig or Horner-Wadsworth-Emmons reaction starting from quinoline-4-carbaldehyde.[10]
Step 1: Synthesis of Quinoline-4-carbaldehyde
-
To a solution of 4-methylquinoline (1.0 eq) in a suitable solvent such as 1,4-dioxane, add selenium dioxide (1.2 eq).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove the selenium byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford quinoline-4-carbaldehyde.
Step 2: Synthesis of 3-(Quinolin-4-yl)prop-2-en-1-ol
-
Prepare a solution of (2-hydroxyethyl)triphenylphosphonium bromide (1.1 eq) in anhydrous THF.
-
Cool the solution to 0 °C and add a strong base such as n-butyllithium (1.1 eq) dropwise.
-
Stir the resulting ylide solution at 0 °C for 30 minutes.
-
Add a solution of quinoline-4-carbaldehyde (1.0 eq) in anhydrous THF dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-(Quinolin-4-yl)prop-2-en-1-ol.
NMR Spectroscopy
-
Prepare a sample by dissolving 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[11]
-
Acquire a ¹H NMR spectrum using a 400 MHz or higher field spectrometer.
-
Acquire a ¹³C NMR spectrum.
-
To aid in the definitive assignment of all proton and carbon signals, perform 2D NMR experiments, including COSY, HSQC, and HMBC.
Single-Crystal X-ray Diffraction
-
Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution of the compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data at a low temperature (e.g., 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Process the diffraction data (integration and scaling).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structure using full-matrix least-squares on F².
Visualizations
Molecular Structure
Caption: Molecular structure of 3-(Quinolin-4-yl)prop-2-en-1-ol.
Synthetic Workflow
Caption: Experimental workflow for structural characterization.
Conclusion
This technical guide provides a detailed predictive analysis of the , a molecule of significant interest in medicinal chemistry. By drawing upon established knowledge of analogous quinoline derivatives, this document offers valuable insights for researchers and drug development professionals. The provided hypothetical experimental protocols serve as a practical roadmap for the synthesis and comprehensive characterization of this and related compounds. Future experimental validation of these predictions will be instrumental in advancing our understanding of the structure-activity relationships of 4-substituted quinolines.
References
Sources
- 1. noveltyjournals.com [noveltyjournals.com]
- 2. jetir.org [jetir.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes [beilstein-journals.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. Crystal Structure of 2,8-Bis(trifluoromethyl)-4-vinylquinoline [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. tsijournals.com [tsijournals.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts [mdpi.com]
